molecular formula C10H11Br B6246035 4-bromo-7-methyl-2,3-dihydro-1H-indene CAS No. 2216-59-3

4-bromo-7-methyl-2,3-dihydro-1H-indene

Cat. No. B6246035
CAS RN: 2216-59-3
M. Wt: 211.1
InChI Key:
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Description

“4-bromo-7-methyl-2,3-dihydro-1H-indene” is a chemical compound with the IUPAC name 4-bromo-7-methyl-1-indanone . It has a molecular weight of 225.08 . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of “4-bromo-7-methyl-2,3-dihydro-1H-indene” is C10H9BrO . The InChI code is 1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 .


Physical And Chemical Properties Analysis

“4-bromo-7-methyl-2,3-dihydro-1H-indene” is a solid at room temperature .

Safety and Hazards

The safety information for “4-bromo-7-methyl-2,3-dihydro-1H-indene” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-7-methyl-2,3-dihydro-1H-indene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-bromo-1,2-dihydronaphthalene", "methylmagnesium bromide", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper powder" ], "Reaction": [ "Step 1: 4-bromo-1,2-dihydronaphthalene is reacted with methylmagnesium bromide in the presence of anhydrous ether to form 4-bromo-7-methyl-1,2-dihydronaphthalene.", "Step 2: The intermediate compound from step 1 is then treated with acetic acid and sodium hydroxide to form 4-bromo-7-methyl-1,2-dihydro-3H-indene.", "Step 3: The product from step 2 is then treated with sulfuric acid to form 4-bromo-7-methyl-2,3-dihydro-1H-indene.", "Step 4: Finally, the compound from step 3 is subjected to a Sandmeyer reaction, where it is treated with sodium nitrite and copper powder in the presence of hydrochloric acid to introduce the bromine atom at the desired position, resulting in the formation of 4-bromo-7-methyl-2,3-dihydro-1H-indene." ] }

CAS RN

2216-59-3

Molecular Formula

C10H11Br

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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